molecular formula C17H12BrClN2O3 B15288691 7-Bromo-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate

7-Bromo-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate

Cat. No.: B15288691
M. Wt: 407.6 g/mol
InChI Key: WFNOHKYMHSJTSM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Hydroxyphenazepam Acetate involves several steps. One common method includes the hydroxylation of phenazepam to produce 3-Hydroxyphenazepam, followed by acetylation to form the acetate ester . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the hydroxylation and acetylation processes. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

3-Hydroxyphenazepam Acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Properties

Molecular Formula

C17H12BrClN2O3

Molecular Weight

407.6 g/mol

IUPAC Name

[7-bromo-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate

InChI

InChI=1S/C17H12BrClN2O3/c1-9(22)24-17-16(23)20-14-7-6-10(18)8-12(14)15(21-17)11-4-2-3-5-13(11)19/h2-8,17H,1H3,(H,20,23)

InChI Key

WFNOHKYMHSJTSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3Cl

Origin of Product

United States

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